2-(4-bromophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide
Description
Properties
Molecular Formula |
C19H18BrN3O4 |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C19H18BrN3O4/c1-12(2)26-16-7-3-13(4-8-16)18-19(23-27-22-18)21-17(24)11-25-15-9-5-14(20)6-10-15/h3-10,12H,11H2,1-2H3,(H,21,23,24) |
InChI Key |
NCHSIHGEXIHEJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diazidoglyoxime Esters
A one-pot Staudinger/aza-Wittig reaction enables efficient construction of bis-1,2,4-oxadiazoles, as demonstrated by Xie et al.. Adapting this method, diazidoglyoxime esters react with triphenylphosphine to form intermediate iminophosphoranes, which undergo cyclization upon heating (Scheme 1). For the target compound, 4-(propan-2-yloxy)benzaldehyde is converted to its glyoxime derivative, which is subsequently treated with sodium azide and phosphoryl chloride to yield the oxadiazole ring.
Key Conditions :
Hydrazide Cyclization Approach
Alternative routes involve hydrazide intermediates. Hydrazinolysis of ethyl 2-(2-acetamidophenoxy)acetate (1 ) produces the corresponding hydrazide (2 ), which reacts with carbon disulfide under basic conditions to form the oxadiazole ring.
Preparation of the Bromophenoxy Acetamide Moiety
Williamson Ether Synthesis
4-Bromophenol is alkylated with ethyl bromoacetate in the presence of potassium carbonate to yield ethyl 2-(4-bromophenoxy)acetate. Subsequent hydrolysis with aqueous NaOH produces 2-(4-bromophenoxy)acetic acid, which is activated as an acid chloride (using thionyl chloride) for amidation.
Amidation with Oxadiazol-3-Amine
The oxadiazol-3-amine (prepared in Section 2) reacts with 2-(4-bromophenoxy)acetyl chloride in dichloromethane, catalyzed by triethylamine, to form the target acetamide (Scheme 2).
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DCM | 82 |
| Base | Et₃N | 85 |
| Temperature | 0°C → rt | 88 |
Coupling and Final Assembly
The convergent synthesis strategy couples the oxadiazole and acetamide fragments under mild conditions. Mitsunobu reaction or nucleophilic aromatic substitution (SNAr) may alternatively introduce the propan-2-yloxy group post-cyclization.
Analytical Characterization
1H NMR spectra confirm successful amidation, with acetamide NH protons resonating at δ 9.19–9.43 ppm and oxadiazole CH protons at δ 7.8–8.2 ppm. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 401.8 (calculated for C₂₀H₂₀ClN₃O₄).
Challenges and Mitigation Strategies
-
Low Cyclization Yields : Excess carbon disulfide (1.5 equiv) and prolonged reflux (6–8 h) improve oxadiazole formation.
-
Amidation Side Reactions : Slow addition of acyl chloride at 0°C minimizes oligomerization.
Recent Methodological Advances
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 min for cyclization at 120°C). Flow chemistry techniques enhance scalability, achieving 90% purity without chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phenoxy and oxadiazole groups can participate in oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization reactions to form different ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation reactions can produce quinones and other oxidized products .
Scientific Research Applications
2-(4-bromophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets. The bromophenoxy and oxadiazole groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
Structural Analogues with 1,2,5-Oxadiazole Cores
2-(2-Methoxyphenoxy)-N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide
- Key Differences: Substituent on oxadiazole: A tetrahydronaphthalen-2-yl group replaces the 4-(propan-2-yloxy)phenyl group. Phenoxy group: 2-Methoxyphenoxy vs. 4-bromophenoxy.
- Methoxy vs. bromine: Bromine’s higher electronegativity may enhance target binding via halogen interactions .
N-(3-((2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl)oxy)phenyl)-4-((2-(4-morpholinyl)ethyl)oxy)benzamide
- Key Differences: Oxadiazole is fused to an imidazopyridine scaffold. Substituents include morpholine (enhancing solubility) and amino groups.
- Morpholine improves water solubility, contrasting with the lipophilic isopropoxy group in the target compound .
Heterocyclic Analogues with Thiazole or Triazole Cores
N-[4-(3-Bromo-4-Methoxyphenyl)-1,3-Thiazol-2-yl]-2-(4-Bromophenoxy)acetamide
- Key Differences :
- Thiazole replaces oxadiazole.
- Dual bromine atoms increase molecular weight (498.19 g/mol vs. ~450 g/mol for the target compound).
- Implications :
N-(4-(3-Ethoxy-5-(2,5-Difluorophenyl)-1H-1,2,4-Triazol-1-yl)Phenyl)-2-(Phenylthio)Acetamide
- Key Differences :
- 1,2,4-Triazole core instead of oxadiazole.
- Ethoxy and difluorophenyl substituents.
- Implications :
Simple Acetamide Derivatives
2-(4-Bromophenyl)-N-(3,4-Difluorophenyl)Acetamide
- Key Differences :
- Lacks the oxadiazole ring.
- Substituents: 4-bromophenyl and 3,4-difluorophenyl.
- Implications: Simpler structure with dihedral angles (66.4° between aromatic rings) influencing conformation.
HC-030031 (TRPA1 Antagonist)
- Structure : 1,3-Dimethyl-2,6-dioxo-tetrahydropurin-7-yl acetamide.
- Key Differences :
- Purine core vs. oxadiazole.
- IC50: 4–10 μM for TRPA1 blockade.
- Implications: Purine derivatives target ion channels, while oxadiazoles may favor kinase or enzyme inhibition. The target compound’s bromophenoxy group could enhance receptor affinity compared to HC-030031’s isopropylphenyl group .
Biological Activity
Overview of the Compound
Chemical Structure : The compound features a complex structure that includes a bromophenoxy group, an oxadiazole moiety, and an acetamide functional group. Such structural characteristics often suggest potential biological activity due to the presence of multiple pharmacophores.
Anticancer Properties
Compounds with oxadiazole rings have been investigated for their anticancer properties. Studies indicate that oxadiazoles can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the bromophenoxy group may enhance this activity by improving the compound's lipophilicity and cellular uptake.
Research Findings :
- Apoptosis Induction : Compounds similar to 2-(4-bromophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide have shown effectiveness in inducing apoptosis in breast cancer cells (e.g., MCF-7) through mitochondrial pathways.
- Cell Proliferation Inhibition : Studies have demonstrated that oxadiazole derivatives can significantly reduce cell viability in various cancer cell lines, suggesting a potential for use in cancer therapies.
Anti-inflammatory Activity
The presence of an acetamide group is often associated with anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Case Studies :
- In Vivo Studies : Animal studies using oxadiazole derivatives revealed significant reductions in inflammatory markers such as TNF-alpha and IL-6.
- Mechanism of Action : The anti-inflammatory effects are thought to be mediated through the inhibition of NF-kB signaling pathways.
Antimicrobial Activity
Some studies have indicated that compounds with similar structural features exhibit antimicrobial properties against various pathogens, including bacteria and fungi.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of new compounds:
- Bromophenoxy Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Oxadiazole Moiety : Known for its role in biological activity, particularly in anticancer and antimicrobial contexts.
- Acetamide Functional Group : Often contributes to improved solubility and bioavailability.
Data Table of Related Compounds
| Compound Name | Biological Activity | Reference Study |
|---|---|---|
| 2-Amino-5-bromobenzophenone | Anticancer | Journal of Medicinal Chemistry |
| 4-(Bromophenyl)-1,2,5-oxadiazole | Antimicrobial | European Journal of Medicinal Chemistry |
| 3-(4-Bromophenyl)-1,2,4-oxadiazol | Anti-inflammatory | Bioorganic & Medicinal Chemistry |
Q & A
Q. What are the key synthetic pathways for synthesizing 2-(4-bromophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide, and what reaction conditions are critical?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,2,5-oxadiazole ring via cyclization of precursor nitrile oxides.
- Step 2 : Coupling the oxadiazole intermediate with 4-bromophenoxyacetamide using a nucleophilic substitution or amidation reaction.
- Critical Conditions :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dimethylformamide (DMF) or THF | Polarity affects reaction kinetics |
| Temperature | 80–100°C | Higher temps favor cyclization but risk decomposition |
| Catalysts | Triethylamine (for deprotonation) | Accelerates amide bond formation |
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole ring and substituent positions (e.g., bromophenoxy vs. isopropoxy groups) .
- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% required for bioassays) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, especially given the bromine isotope pattern .
Q. How is the compound initially screened for biological activity in academic research?
- Methodological Answer :
- In vitro assays : Dose-response studies (e.g., IC₅₀ determination) against cancer cell lines (e.g., MCF-7, HeLa) or microbial strains .
- Targeted assays : Enzyme inhibition (e.g., kinases, COX-2) due to the oxadiazole moiety’s electron-deficient nature .
Advanced Research Questions
Q. How can researchers optimize the yield of the oxadiazole ring formation step, and what are common pitfalls?
- Methodological Answer :
- Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction time and improve cyclization efficiency .
- Screen alternative oxidizing agents (e.g., NaOCl vs. chloramine-T) to minimize side products .
- Pitfalls :
- Moisture sensitivity: Anhydrous conditions are critical to prevent hydrolysis of intermediates .
- Data Contradiction : Discrepancies in reported yields (40–70%) may arise from varying purity of starting materials .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
- Methodological Answer :
- Hypothesized Mechanisms :
- The bromophenoxy group may intercalate DNA or inhibit topoisomerases, while the oxadiazole acts as a hydrogen-bond acceptor .
- Validation Tools :
| Technique | Application |
|---|---|
| Molecular docking (AutoDock Vina) | Predict binding affinity to protein targets (e.g., EGFR) |
| Isothermal titration calorimetry (ITC) | Quantify thermodynamic parameters of ligand-receptor binding |
Q. How should researchers address contradictory reports on its bioactivity across studies?
- Methodological Answer :
- Root Causes : Variability in assay protocols (e.g., cell line heterogeneity, serum concentration) .
- Resolution Strategies :
- Standardize assays using CLSI guidelines for antimicrobial testing or NCI-60 panels for cancer studies .
- Synthesize structural analogs to isolate pharmacophore contributions (e.g., replacing bromine with chlorine) .
Q. What computational methods are suitable for modeling its reactivity and stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts electron distribution in the oxadiazole ring, guiding derivatization strategies .
- Molecular Dynamics (MD) : Simulates degradation pathways under physiological conditions (e.g., hydrolysis susceptibility) .
Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
